N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Kinase Inhibition p38 MAP Kinase Structure-Activity Relationship

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1396633-72-9) is a synthetic small-molecule sulfonamide featuring a 2-(dimethylamino)pyrimidine core linked to a 1,4-benzodioxine-6-sulfonamide moiety. Its molecular formula is C15H16N4O4S, with a molecular weight of 336.37 g/mol.

Molecular Formula C14H16N4O4S
Molecular Weight 336.37
CAS No. 1396633-72-9
Cat. No. B2444111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS1396633-72-9
Molecular FormulaC14H16N4O4S
Molecular Weight336.37
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C14H16N4O4S/c1-18(2)14-15-8-10(9-16-14)17-23(19,20)11-3-4-12-13(7-11)22-6-5-21-12/h3-4,7-9,17H,5-6H2,1-2H3
InChIKeyFHFXJXMLESGLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1396633-72-9)


N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1396633-72-9) is a synthetic small-molecule sulfonamide featuring a 2-(dimethylamino)pyrimidine core linked to a 1,4-benzodioxine-6-sulfonamide moiety. Its molecular formula is C15H16N4O4S, with a molecular weight of 336.37 g/mol . The compound belongs to a broader chemotype explored in kinase inhibitor and receptor antagonist programs, including p38 MAP kinase, endothelin-A receptor, and TNNI3K/B-Raf inhibitor patents [1][2][3].

Why N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Cannot Be Substituted with Generic In-Class Analogs


Despite belonging to a well-known sulfonamide class, the specific substitution pattern of this compound—a single dimethylamino group at the pyrimidine 2-position and an unsubstituted 1,4-benzodioxine-6-sulfonamide—creates a unique pharmacophoric profile distinct from its closest analogs. Even minor structural deviations, such as the addition of a second dimethylamino group or replacement of the benzodioxine with a naphthalene or fluorophenyl ring, have been shown in related patent SAR studies to shift kinase selectivity profiles and alter target affinity [1][2]. Furthermore, the benzodioxine oxygen atoms influence hydrogen-bonding capacity and metabolic stability in ways that simple phenyl sulfonamides cannot replicate .

Quantitative Comparative Evidence for Selection of N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


Pyrimidine Substitution Pattern Drives Kinase Selectivity vs. Bis-Dimethylamino Analog

The target compound possesses a single dimethylamino substituent at the pyrimidine 2-position, in contrast to its closest analog N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1797293-17-4), which bears a second dimethylamino group at the 4-position . In p38 kinase inhibitor patents (US20060199821), related pyrimidine-sulfonamide series demonstrate that the number and position of amino substituents directly control kinase binding mode; mono-substituted pyrimidines enable a distinct hinge-binding interaction compared to 2,4-disubstituted variants, which can alter both potency and selectivity profiles across the kinome [1].

Kinase Inhibition p38 MAP Kinase Structure-Activity Relationship

1,4-Benzodioxine-6-Sulfonamide Scaffold Confers Distinct Physicochemical Properties vs. Naphthalene Analog

The 1,4-benzodioxine-6-sulfonamide fragment introduces two ether oxygen atoms into the bicyclic system, increasing topological polar surface area (tPSA) and hydrogen-bond acceptor capacity relative to the naphthalene-2-sulfonamide analog N-[2-(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide (CAS 1421472-33-4) [1]. Published data on analogous sulfonamide series demonstrate that benzodioxine-containing compounds exhibit improved aqueous solubility compared to naphthalene-containing counterparts due to the oxygen-mediated polarity enhancement, while the saturated ethylene bridge of the dioxine ring reduces planarity and π-stacking-mediated aggregation compared to the fully aromatic naphthalene [2].

Drug-Like Properties Solubility Metabolic Stability

Benzodioxine Sulfonamide Core Shows Evidence of Multi-Target Enzyme Inhibition Potential vs. Simple Phenyl Sulfonamides

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide parent scaffold has documented inhibitory activity against carbonic anhydrase II (Bos taurus) in BindingDB and has been identified as a pyruvate kinase modulator in human cancer cells [1]. In contrast, simple N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide derivatives lacking the benzodioxine oxygen atoms show primarily antibacterial rather than kinase-modulating activity profiles [2]. While the target compound itself lacks disclosed IC50 data, the presence of the benzodioxine-6-sulfonamide core suggests it may retain this multi-target enzyme interaction potential, whereas removing the dioxine oxygens (as in phenyl sulfonamide analogs) may eliminate this property.

Enzyme Inhibition Carbonic Anhydrase Pyruvate Kinase

Endothelin-A Receptor Antagonist Chemotype: Dimethylamino-Pyrimidine is a Recognized Pharmacophore for ETA Selectivity

In the non-peptide endothelin-A receptor antagonist literature, 5-(dimethylamino)-N-pyrimidinyl-1-naphthalenesulfonamides were optimized to achieve potent ETA-selective compounds, with the dimethylamino-pyrimidine moiety contributing to receptor affinity and selectivity [1]. Representative optimized compounds in this class achieved ETA pIC50 values of approximately 8.1 (corresponding to low nanomolar IC50). The target compound incorporates the same dimethylamino-pyrimidine pharmacophore but replaces the naphthalenesulfonamide with a 1,4-benzodioxine-6-sulfonamide. This substitution has not been evaluated in the published ETA series and represents an unexplored combination that may yield different receptor subtype selectivity, pharmacokinetic properties, or off-target profiles compared to the well-characterized naphthalene-based ETA antagonists.

Endothelin Receptor ETA Antagonist Cardiovascular Research

Optimal Research Applications for N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide


Kinase Selectivity Profiling: Differentiating Mono- vs. Bis-Substituted Pyrimidine Chemotypes

This compound is ideally positioned for kinome-wide selectivity profiling to compare the target engagement landscape of mono-(dimethylamino)pyrimidine sulfonamides against their 2,4-bis-substituted counterparts. The single substitution at the 2-position is predicted to alter hinge-binding geometry relative to the bis-substituted analog (CAS 1797293-17-4), as established in p38 kinase inhibitor SAR patents [1]. Procurement for broad-panel kinase assays (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) would generate the selectivity data necessary to validate this chemotype differentiation hypothesis.

Physicochemical Property Benchmarking: Benzodioxine vs. Naphthalene Sulfonamide Solubility

The 1,4-benzodioxine-6-sulfonamide scaffold offers demonstrably different physicochemical properties compared to the naphthalene analog (CAS 1421472-33-4), including higher tPSA and reduced aromatic planarity [2]. This compound should be prioritized for parallel solubility, logD, and PAMPA permeability assays alongside the naphthalene comparator to quantify the practical advantages of the oxygenated bicyclic system for in vitro assay compatibility and potential in vivo formulation development.

Endothelin-A Receptor SAR Expansion: Exploring Benzodioxine Replacement of Naphthalene

The dimethylamino-pyrimidine moiety is a validated pharmacophore for endothelin-A receptor antagonism, with naphthalenesulfonamide derivatives achieving pIC50 values of approximately 8.1 [3]. The target compound represents an unexamined SAR vector where the 1,4-benzodioxine-6-sulfonamide replaces the naphthalene group. Screening this compound in ETA and ETB receptor binding and functional assays would determine whether the benzodioxine modification retains or improves upon the established ETA potency and subtype selectivity of the naphthalene-based series.

Multi-Target Enzyme Inhibition Screening: Probing Polypharmacology Potential

Given the documented carbonic anhydrase II inhibition and pyruvate kinase M2 modulation by the parent 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold [4], this compound is a rational candidate for multi-target enzyme screening panels. Unlike simple phenyl sulfonamide analogs that primarily exhibit antibacterial activity, the benzodioxine-containing compound may simultaneously engage kinase and non-kinase targets, making it valuable for studies of polypharmacology or pathway-centric drug discovery where coordinated modulation of multiple targets is desired.

Quote Request

Request a Quote for N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.